molecular formula C22H18N2O3 B3639362 N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B3639362
M. Wt: 358.4 g/mol
InChI Key: JKIXCSUXAIFXDE-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an anilino group, a hydroxy group, and a phenylprop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves the condensation of 2-hydroxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The anilino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The hydroxy and anilino groups play a crucial role in the binding process, facilitating interactions with the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-anilino-3-oxo-1-phenylprop-1-en-2-yl)benzamide
  • N-[1-[(2-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide

Uniqueness

N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to the presence of both hydroxy and anilino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-20-14-8-7-13-18(20)23-22(27)19(15-16-9-3-1-4-10-16)24-21(26)17-11-5-2-6-12-17/h1-15,25H,(H,23,27)(H,24,26)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIXCSUXAIFXDE-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2O)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333472
Record name N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384353-08-6
Record name N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-3-(2-hydroxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.